A Technical Guide to the Spectroscopic Characterization of (6-fluoro-1H-indol-4-yl)methanamine
A Technical Guide to the Spectroscopic Characterization of (6-fluoro-1H-indol-4-yl)methanamine
Abstract: (6-fluoro-1H-indol-4-yl)methanamine is a substituted indole derivative of interest in medicinal chemistry and drug discovery. The presence of a fluorinated indole core and a primary amine side chain imparts unique physicochemical properties that are critical to its function and potential as a pharmaceutical building block. Unambiguous structural confirmation and purity assessment are paramount for its application in synthesis and biological screening. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and outlines the key analytical methodologies required for its definitive identification. By integrating predicted data with established spectroscopic principles, this document serves as a practical reference for researchers working with this and structurally related molecules.
Disclaimer: Specific experimental data for (6-fluoro-1H-indol-4-yl)methanamine is not publicly available. The data and spectra discussed herein are predictive, based on the compound's structure and established principles of spectroscopic analysis for analogous fluorinated and indole-containing compounds.
Introduction: The Analytical Imperative
In the landscape of drug development, the molecular structure dictates function. For a molecule like (6-fluoro-1H-indol-4-yl)methanamine, the precise arrangement of the indole nucleus, the strategic placement of the fluorine atom, and the reactive aminomethyl group are fundamental to its intended biological activity. Spectroscopic characterization is not merely a quality control checkpoint; it is the foundational evidence upon which all subsequent research is built. A comprehensive analytical workflow, leveraging orthogonal techniques, provides a multi-faceted "fingerprint" of the molecule, ensuring identity, purity, and structural integrity.
This guide explains the causality behind the selection of each technique—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to construct a robust and self-validating analytical package for this specific molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For (6-fluoro-1H-indol-4-yl)methanamine, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.
Expertise & Causality: Experimental Design
The choice of solvent and experiments is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its polarity effectively solubilizes the amine, while its ability to form hydrogen bonds helps to resolve the exchangeable N-H protons of the indole and the primary amine, which might otherwise be broadened or unobservable in less polar solvents like chloroform-d[1]. A standard suite of experiments including 1D ¹H, ¹³C, and ¹⁹F, along with 2D correlation experiments like COSY (H-H) and HSQC (H-C), would be employed to definitively assign all signals.
Predicted ¹H, ¹³C, and ¹⁹F NMR Data
The following data is predicted for a standard 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Predicted NMR Spectroscopic Data for (6-fluoro-1H-indol-4-yl)methanamine in DMSO-d₆
| Atom Position(s) | Predicted ¹H NMR (δ, multiplicity, J in Hz) | Predicted ¹³C NMR (δ) | Predicted ¹⁹F NMR (δ) | Rationale & Key Insights |
| Indole NH | ~11.2 (br s) | - | - | Broad singlet, deshielded due to aromaticity and H-bonding with solvent. |
| H-2 | ~7.3 (t, J ≈ 2.5) | ~125.0 | - | Triplet due to coupling with H-3 and NH. |
| H-3 | ~6.5 (t, J ≈ 2.0) | ~101.5 | - | Upfield shift characteristic of the electron-rich pyrrole ring. |
| -CH₂NH₂ | ~3.9 (s) | ~36.0 | - | Singlet expected for the methylene protons adjacent to the amine. |
| -CH₂NH₂ | ~2.5 (br s) | - | - | Broad signal for amine protons, integrates to 2H. Position is concentration-dependent. |
| H-5 | ~7.1 (dd, J ≈ 9.0, 2.5) | ~108.0 (d, J ≈ 4) | - | Doublet of doublets due to ortho coupling to H-7 (F) and meta coupling to H-7. |
| F-6 | - | - | ~ -118.0 (s) | The key signal confirming the fluorine's position. Expected to be a singlet or narrow multiplet.[2][3][4] |
| C-6 | - | ~158.0 (d, J ≈ 240) | - | Large one-bond C-F coupling constant is characteristic.[2][4] |
| H-7 | ~6.9 (dd, J ≈ 10.0, 2.5) | ~98.0 (d, J ≈ 25) | - | Doublet of doublets due to ortho coupling to F-6 and meta coupling to H-5. Two-bond H-F coupling is significant. |
| C-3a | - | ~128.5 | - | Quaternary carbon at the ring junction. |
| C-4 | - | ~122.0 | - | Quaternary carbon bearing the aminomethyl group. |
| C-7a | - | ~137.0 (d, J ≈ 12) | - | Quaternary carbon at the ring junction, shows smaller C-F coupling. |
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Accurately weigh ~5-10 mg of (6-fluoro-1H-indol-4-yl)methanamine and dissolve in ~0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.
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¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16 scans.
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¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
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¹⁹F NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a spectral width of ~200 ppm, centered around -120 ppm. A relaxation delay of 2 seconds and 64 scans should be sufficient.
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Data Processing: Apply an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C/¹⁹F) and Fourier transform the data. Phase and baseline correct all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Visualization: NMR Workflow
Caption: Workflow for comprehensive NMR analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers crucial structural information through controlled fragmentation. Electrospray Ionization (ESI) is the method of choice due to the polar nature of the primary amine, which is readily protonated.
Expertise & Causality: Ionization and Fragmentation Logic
In positive ion ESI-MS, the molecule is expected to readily form the protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition, providing a powerful layer of validation. Tandem MS (MS/MS) experiments involve isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern is predictable and characteristic of the indoleamine structure. The indole ring itself is quite stable, so fragmentation is often initiated at the side chain.[5][6][7][8]
Predicted Mass Spectrometry Data
Table 2: Predicted HRMS and MS/MS Fragmentation Data
| Ion | Calculated m/z (C₉H₉FN₂) | Predicted Fragment Ion | Predicted Fragment m/z | Fragmentation Pathway |
| [M+H]⁺ | 165.0822 | [M+H]⁺ | 165.08 | Protonated parent molecule. |
| Fragment 1 | - | [M+H - NH₃]⁺ | 148.06 | Loss of ammonia from the protonated aminomethyl group, a characteristic fragmentation for primary amines. |
| Fragment 2 | - | [C₈H₅F]⁺ | 120.04 | Cleavage of the C4-CH₂ bond, leading to a stable fluoro-indolyl fragment. |
Experimental Protocol: LC-MS Analysis
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Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of ~10 µg/mL in 50:50 methanol:water with 0.1% formic acid. The acid ensures efficient protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Chromatography (Optional): For purity analysis, inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5 minutes.
-
MS Acquisition: Acquire data in positive ion ESI mode over a mass range of m/z 50-500.
-
MS/MS Acquisition: Perform data-dependent acquisition, selecting the most intense ion from the full scan (expected at m/z 165.08) for fragmentation with a normalized collision energy of ~20-30 eV.
Visualization: Predicted MS/MS Fragmentation Pathway
Caption: Key fragmentation pathways for (6-fluoro-1H-indol-4-yl)methanamine.
Infrared (IR) Spectroscopy: Functional Group Verification
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a rapid and non-destructive method to confirm the presence of key functional groups. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation.[9][10][11][12]
Expertise & Causality: Interpreting Vibrational Modes
The IR spectrum provides a clear signature for the functional groups present. The N-H stretches of the indole and primary amine will appear as distinct bands in the high-wavenumber region. The C-F bond gives a strong, characteristic absorption in the fingerprint region, while aromatic C=C and C-H stretches confirm the presence of the indole ring system.
Predicted Infrared Absorption Bands
Table 3: Predicted Key FTIR-ATR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3400 - 3200 | Medium, Broad | N-H Stretch | Indole N-H and Amine N-H |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2950 - 2850 | Medium | C-H Stretch | Aliphatic C-H (-CH₂-) |
| ~1620 - 1580 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1600 - 1550 | Medium | N-H Bend | Primary Amine Scissoring |
| ~1250 - 1150 | Strong | C-F Stretch | Aryl-Fluoride |
| ~850 - 750 | Strong | C-H Bend | Aromatic Out-of-Plane Bending |
Experimental Protocol: FTIR-ATR Analysis
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Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and collecting a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.
Conclusion: A Triad of Spectroscopic Validation
The structural elucidation of (6-fluoro-1H-indol-4-yl)methanamine is achieved through a synergistic application of NMR, MS, and IR spectroscopy. NMR provides the detailed atomic framework and connectivity. Mass spectrometry confirms the elemental composition and molecular weight while revealing predictable fragmentation patterns. Finally, IR spectroscopy offers rapid confirmation of the essential functional groups. Together, these techniques form a self-validating system, providing the high-confidence data required for advancing drug development programs.
References
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Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, [Link][5]
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Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd, [Link][9]
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Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd, [Link][11]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, [Link][2]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, [Link][3]
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ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent, [Link][12]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC, [Link][4]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, [Link][1]
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